molecular formula C20H21N3O2S B11652779 N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Cat. No.: B11652779
M. Wt: 367.5 g/mol
InChI Key: IJFWYTFLPWQMGL-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiazine ring, which is known for its biological activity and versatility in chemical reactions.

Properties

Molecular Formula

C20H21N3O2S

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(4-methylphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C20H21N3O2S/c1-12-4-7-15(8-5-12)22-20-23-18(24)11-17(26-20)19(25)21-16-9-6-13(2)14(3)10-16/h4-10,17H,11H2,1-3H3,(H,21,25)(H,22,23,24)

InChI Key

IJFWYTFLPWQMGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide typically involves multiple steps:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through a cyclization reaction involving a thiourea derivative and a β-keto ester under acidic or basic conditions.

    Acylation: The final step involves the acylation of the amino-thiazine intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nitrating agents (HNO₃).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

    Material Science: Incorporated into polymers to enhance thermal and mechanical properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Potential lead compound for developing new pharmaceuticals due to its biological activity.

Medicine

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

    Anti-inflammatory: Potential use in anti-inflammatory drugs due to its ability to modulate inflammatory pathways.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: Interacts with cellular receptors, altering signal transduction pathways.

    Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress in microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2-[(4-chlorophenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide
  • N-(3,4-dimethylphenyl)-2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide

Uniqueness

  • Substituent Effects : The presence of methyl groups on the phenyl rings enhances the compound’s lipophilicity and biological activity compared to similar compounds with different substituents.
  • Thiazine Ring : The thiazine ring structure imparts unique chemical reactivity and biological properties, distinguishing it from other heterocyclic compounds.

This detailed overview provides a comprehensive understanding of N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide, covering its synthesis, reactions, applications, and unique characteristics

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